3-(2,2-Diethoxyethyl)-1H-indole
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Overview
Description
3-(2,2-Diethoxyethyl)-1H-indole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethyl)-1H-indole typically involves the reaction of indole with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diethoxyethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(2,2-Diethoxyethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(2,2-Diethoxyethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 3-(2,2-Diethoxyethyl)-1H-indole, widely studied for its biological activities.
2,3-Diethoxyindole: A similar compound with two ethoxy groups attached to the indole ring.
3-(2,2-Dimethoxyethyl)-1H-indole: A closely related compound with methoxy groups instead of ethoxy groups.
Uniqueness
This compound is unique due to the presence of the 2,2-diethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification may enhance its solubility, stability, or ability to interact with specific molecular targets compared to other indole derivatives.
Properties
CAS No. |
90896-21-2 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(2,2-diethoxyethyl)-1H-indole |
InChI |
InChI=1S/C14H19NO2/c1-3-16-14(17-4-2)9-11-10-15-13-8-6-5-7-12(11)13/h5-8,10,14-15H,3-4,9H2,1-2H3 |
InChI Key |
UWUYCRGAVBRCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CNC2=CC=CC=C21)OCC |
Origin of Product |
United States |
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